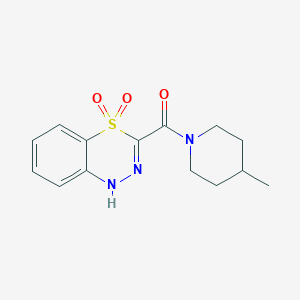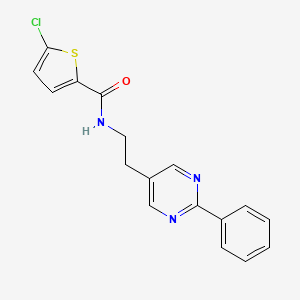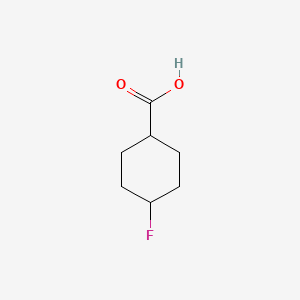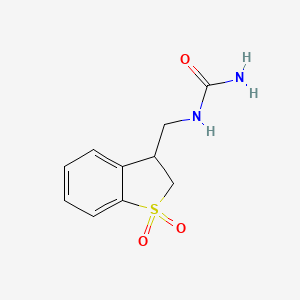
Salannal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Salannal is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the class of compounds known as sesquiterpenes, which are found in a variety of plants and fungi. Salannal has been shown to have a number of interesting properties, including anti-inflammatory and anti-cancer effects. In
Scientific Research Applications
Application in Educational Psychology
- Students' Approaches to Learning (SAL): Research on SAL has evolved as one of the dominant traditions in educational psychology. This concept, rooted in European research, focuses on the different approaches students take in their learning and studying processes. It forms the basis for several inventories used to measure university students' learning behaviors in higher education. SAL incorporates a multilayered perspective, taking into account general, course-specific, and situational contexts in the educational setting (Lonka, Olkinuora, & Mäkinen, 2004).
Application in Pharmacology
- Therapeutic Effects in Chronic Heart Failure: Salsolinol (SAL), an isoquinoline alkaloid, has demonstrated promising therapeutic effects in treating doxorubicin-induced chronic heart failure (CHF) in rats. The study highlights SAL's potential in ameliorating heart function, reducing myocardial injury markers, and enhancing myocardial energy metabolism. These findings suggest SAL's role in improving mitochondrial respiratory function and energy metabolism, potentially offering a new therapeutic approach for CHF (Wen et al., 2019).
Application in Cardiology
- Cardioprotective Effects in Ischemia Reperfusion Injury: Salidroside (Sal) has been shown to have cardioprotective effects against myocardial ischemia-reperfusion injury in rats. The compound's effects include the suppression of myocardial apoptosis and inflammation, possibly through the modulation of various signaling pathways. This research suggests Sal's potential as a therapeutic agent for treating cardiac conditions like myocardial ischemia (Zhu et al., 2015).
Application in Neurology
- Neuroprotective Agent for Ischemic Stroke: Salidroside (Sal) has been identified as a potential neuroprotective agent for ischemic stroke. Extracted from traditional herbal medicine like Rhodiola rosea L., Sal has shown efficacy in diminishing infarct size, preventing cerebral edema, and improving neurological function in experimental models. It operates through mechanisms involving anti-oxidation, anti-inflammation, and anti-apoptosis (Fan et al., 2020).
Application in Plant Pathology
- Role in Plant Defense Mechanisms: Salicylic acid (SA), a plant hormone, has been extensively studied for its role in defense against pathogens in plants. SA regulates local disease resistance mechanisms, including host cell death and defense gene expression, as well as systemic acquired resistance (SAR). This research highlights the complex network of proteins required for SA-mediated defense signaling in plants (Vlot, Dempsey, & Klessig, 2009).
properties
IUPAC Name |
[(1S,2R,3R,4S,5R,7S,8R,9R,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O10/c1-9-17(2)31(39)44-25-14-24(37)32(5,16-35)29-28(42-19(4)36)30-34(7,23(33(25,29)6)13-26(38)40-8)27-18(3)21(12-22(27)43-30)20-10-11-41-15-20/h9-11,15-16,21-25,28-30,37H,12-14H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVDKZRXWAATEG-REXVOHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C(C2C1(C(C3(C(C2OC(=O)C)OC4C3=C(C(C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]([C@H]2[C@]1([C@H]([C@]3([C@@H]([C@@H]2OC(=O)C)O[C@H]4C3=C([C@@H](C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-morpholino-N-(thiophen-2-ylmethyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2424987.png)

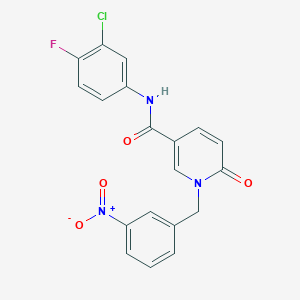

![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)
![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)

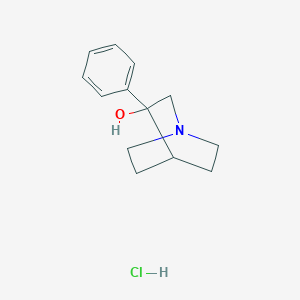
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424998.png)

